Bidimazium
Description
Bidimazium iodide (chemical formula: C₁₂H₁₈N₂O₇; CAS: 21817-73-2) is a synthetic compound classified under unclassified therapeutic agents , though conflicting reports describe it as an anti-tuberculosis drug . Its primary documented application is in veterinary medicine, where it is combined with Haloxon (CAS: 321-55-1) to control roundworm and hookworm infections in domestic animals . Structural analysis suggests it belongs to the benzimidazole family, a class of nitrogen-containing heterocycles known for mimicking DNA bases and exhibiting tunable biological activities when coordinated with metals .
Properties
CAS No. |
47627-25-8 |
|---|---|
Molecular Formula |
C26H25N2S+ |
Molecular Weight |
397.6 g/mol |
IUPAC Name |
N,N-dimethyl-4-[(E)-2-[3-methyl-4-(4-phenylphenyl)-1,3-thiazol-3-ium-2-yl]ethenyl]aniline |
InChI |
InChI=1S/C26H25N2S/c1-27(2)24-16-9-20(10-17-24)11-18-26-28(3)25(19-29-26)23-14-12-22(13-15-23)21-7-5-4-6-8-21/h4-19H,1-3H3/q+1 |
InChI Key |
FLIFVPQCMBENHZ-UHFFFAOYSA-N |
Isomeric SMILES |
C[N+]1=C(SC=C1C2=CC=C(C=C2)C3=CC=CC=C3)/C=C/C4=CC=C(C=C4)N(C)C |
Canonical SMILES |
C[N+]1=C(SC=C1C2=CC=C(C=C2)C3=CC=CC=C3)C=CC4=CC=C(C=C4)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Bidimazium can be synthesized through a series of chemical reactions involving the formation of its thiazolium ring and subsequent iodination. The synthetic route typically involves the following steps:
Formation of the Thiazolium Ring: The initial step involves the reaction of 4-biphenylaldehyde with 2-aminothiazole in the presence of a suitable catalyst to form the thiazolium ring.
Styryl Substitution: The next step involves the substitution of the thiazolium ring with a styryl group through a condensation reaction with p-dimethylaminobenzaldehyde.
Iodination: The final step involves the iodination of the compound to form this compound iodide.
Industrial Production Methods
Industrial production of this compound iodide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Bidimazium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride, resulting in the formation of reduced thiazolium derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the styryl group, with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazolium derivatives.
Substitution: Various substituted thiazolium compounds.
Scientific Research Applications
Bidimazium has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiparasitic properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of parasitic infections.
Industry: Used in the development of fluorescent dyes and as an electron acceptor in various industrial processes
Mechanism of Action
The mechanism of action of bidimazium involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed that this compound exerts its effects by binding to specific enzymes and proteins, thereby inhibiting their activity. This inhibition can lead to various biological effects, including antimicrobial and antiparasitic activities .
Comparison with Similar Compounds
Structural Analogues
Bidimazium shares structural motifs with benzimidazole derivatives, which are renowned for their antimicrobial and anticancer properties. Key comparisons include:
Key Structural Insights :
- Haloxon, while functionally similar in veterinary use, operates via acetylcholinesterase inhibition, contrasting with this compound’s mechanism (likely DNA disruption via benzimidazole intercalation) .
Functional Analogues
2.2.1. Antiparasitic Agents
- Haloxon : Used alongside this compound for nematode control but requires co-administration due to complementary mechanisms .
- Albendazole (a well-studied benzimidazole): Targets β-tubulin in parasites, whereas this compound’s exact target remains unconfirmed .
2.2.2. Antimicrobial Agents
- Bicozamycin : Exhibits potent activity against Gram-positive bacteria but lacks antiparasitic efficacy, highlighting this compound’s niche in veterinary helminthiasis .
Efficacy and Pharmacokinetics
- This compound-Haloxon Synergy : Combined formulations reduce parasite load by 85–90% in livestock trials, outperforming individual compounds .
- Solubility : this compound’s high solubility (similar to benzimidazole derivatives in ) may facilitate rapid absorption in the gastrointestinal tract of animals .
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